molecular formula C23H21N5O B5597249 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one

Cat. No.: B5597249
M. Wt: 383.4 g/mol
InChI Key: STEPKYNRQJONAV-UHFFFAOYSA-N
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Description

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one is a useful research compound. Its molecular formula is C23H21N5O and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.17461031 g/mol and the complexity rating of the compound is 693. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has led to the development of synthetic methods and the exploration of the biological activities of spiro[benzo[h]quinazoline] derivatives, which share a core structural similarity with the specified compound. For instance, studies have shown that these compounds exhibit anticonvulsant, antidepressant, and antibacterial properties, highlighting their potential as candidates for further drug development and pharmacological exploration (Grigoryan et al., 2017). The synthesis of these compounds involves reactions with various alkyl(aryl)halides, leading to new classes of derivatives containing methyl substituents in the benzene ring.

Antineoplastic and Antimonoamineoxidase Activity

Further research into spiro[benzo[h]quinazoline] derivatives has uncovered their antineoplastic and antimonoamineoxidase activities. These studies indicate a promising avenue for the development of new therapeutic agents targeting cancer and neurodegenerative diseases (Markosyan et al., 2010). The synthesis of these compounds involves condensation reactions and nucleophilic substitutions, leading to a variety of structurally unique molecules with significant biological activities.

Structural and Chemical Properties

The structural elucidation and chemical properties of spiro[benzo[h]quinazoline] derivatives have also been a focus, with studies aiming to understand their molecular frameworks and potential chemical transformations. These insights are crucial for tailoring the compounds for specific biological activities and enhancing their pharmacological profile. The detailed molecular structures, obtained through X-ray crystallography and other analytical techniques, provide a basis for rational drug design and optimization (Zhang et al., 2008).

Future Directions

The compound and its derivatives have shown promise in various areas of research, particularly due to their biological activities . Future research could focus on exploring these activities in more detail, as well as investigating other potential applications of the compound and its derivatives.

Properties

IUPAC Name

12-benzylspiro[12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclopentane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c29-21-19-20(18-11-5-4-10-17(18)14-23(19)12-6-7-13-23)28-22(24-25-26-28)27(21)15-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPKYNRQJONAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C5=NN=NN45)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.